2'-deoxy-5'-uridylic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du désoxyuridine monophosphate commence par le monophosphate d'uridine, un produit de la biosynthèse des pyrimidines. L'enzyme nucléoside monophosphate kinase convertit le monophosphate d'uridine et l'adénosine triphosphate en diphosphate d'uridine et en diphosphate d'adénosine. En présence d'un excès d'adénosine triphosphate, l'enzyme ribonucléotide réductase initie une réaction en chaîne avec le diphosphate d'uridine, catalysant la formation de diphosphate de désoxyuridine. Celui-ci est ensuite converti en triphosphate de désoxyuridine et finalement en monophosphate de désoxyuridine par l'ajout ou la suppression de groupes phosphate .

Méthodes de production industrielle : La production industrielle de désoxyuridine monophosphate implique généralement des processus enzymatiques à grande échelle qui imitent les voies biosynthétiques naturelles. Ces processus garantissent un rendement et une pureté élevés du composé, le rendant adapté à diverses applications dans la recherche et l'industrie.

Analyse Des Réactions Chimiques

Enzymatic Reactions and Biochemical Pathways

2'-Deoxy-5'-uridylic acid (dUMP) is a critical intermediate in pyrimidine metabolism, with reactions involving both biosynthesis and functional modification. Key enzymatic pathways include:

Thymidylate Synthase Catalyzed Methylation

dUMP is converted to deoxythymidine monophosphate (dTMP) via thymidylate synthase (TS), a reaction essential for DNA synthesis. This process involves the transfer of a methyl group from 5,10-methylenetetrahydrofolate:

This reaction is a primary target for chemotherapeutic agents like 5-fluorouracil (5-FU), which forms a stable complex with TS, inhibiting DNA synthesis .

Hydrolytic and Phosphorolytic Reactions

-

Uridylate kinase catalyzes the reversible phosphorylation of dUMP to dUDP using ATP as a phosphate donor :

-

Uracil phosphoribosyltransferase facilitates the conversion of dUMP to uracil and 5-phospho-α-D-ribose 1-diphosphate (PRPP) :

Degradation Pathways

Class B acid phosphatases dephosphorylate dUMP into deoxyuridine and inorganic phosphate under physiological conditions :

Fluorination and Substitution

Fluorination at the 2' position enhances stability and bioactivity. A patented synthesis route involves reacting 2,4-dimethoxypyrimidine derivatives with fluorinating agents (e.g., DAST or Selectfluor) under anhydrous conditions :

Hydrolysis and Oxidation

-

Acidic Hydrolysis : Cleaves the glycosidic bond, releasing uracil and 2-deoxyribose-5-phosphate :

-

Oxidation : Under oxidative conditions (e.g., HO), the sugar moiety of dUMP undergoes degradation, forming fragmented carbonyl compounds .

Industrial-Scale Production

Industrial methods use automated reactors for fluorination and purification via crystallization or chromatography. Key steps include:

-

Protection of hydroxyl groups using trimethylsilyl (TMS) or benzoyl groups.

-

Fluorination with DAST or Selectfluor.

Comparative Reaction Data

Biological and Therapeutic Implications

-

Antiviral Activity : Fluorinated dUMP analogs (e.g., PSI-7411) inhibit HCV NS5B polymerase by mimicking natural nucleotides, terminating RNA replication .

-

Chemotherapy : FdUMP derivatives disrupt DNA synthesis in cancer cells by TS inhibition, inducing apoptosis .

Mechanistic Insights

-

Radical Interactions : Hydroxyl radicals (- OH) react with dUMP at rate constants of , leading to oxidative degradation .

-

Enzyme Kinetics : Uridylate kinase exhibits a of 0.12 mM for dUMP, indicating high substrate affinity .

This synthesis of chemical and biochemical data underscores the versatility of dUMP in both metabolic pathways and therapeutic applications.

Applications De Recherche Scientifique

Deoxyuridine monophosphate is extensively used in scientific research due to its role in DNA synthesis and repair. Some key applications include:

Mécanisme D'action

Deoxyuridine monophosphate exerts its effects primarily through its conversion to deoxythymidine monophosphate by the enzyme thymidylate synthase. This conversion is essential for DNA synthesis and repair. The enzyme ribonucleotide reductase also plays a role in the formation of deoxyuridine monophosphate from uridine diphosphate .

Comparaison Avec Des Composés Similaires

Le désoxyuridine monophosphate est unique en son rôle de précurseur du monophosphate de désoxythymidine. Des composés similaires comprennent :

Monophosphate d'uridine : La forme oxygénée du désoxyuridine monophosphate.

Monophosphate de désoxythymidine : Le produit de l'oxydation du désoxyuridine monophosphate.

5-fluoro-2’-désoxyuridine 5’-monophosphate : Un agent antitumoral qui inhibe la thymidylate synthase.

En comparaison, le désoxyuridine monophosphate est spécifiquement impliqué dans la biosynthèse des nucléotides de l'ADN, ce qui en fait un composant essentiel de la synthèse et de la réparation du matériel génétique .

Activité Biologique

2'-Deoxy-5'-uridylic acid, commonly referred to as 2'-deoxyuridine 5'-monophosphate (dUMP), is a nucleotide that plays a crucial role in various biological processes, particularly in DNA synthesis and metabolism. This article explores the biological activity of dUMP, including its biosynthesis, enzymatic functions, and implications in health and disease.

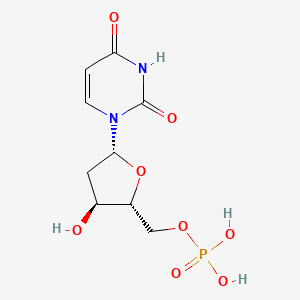

Structure and Properties

dUMP is a pyrimidine nucleotide that consists of:

- Nucleobase : Uracil

- Pentose Sugar : Deoxyribose

- Phosphate Group : Attached at the 5' position

The molecular formula for dUMP is with a molecular weight of approximately 265.21 g/mol .

Biosynthesis

dUMP is synthesized from uridine monophosphate (UMP) through a series of enzymatic reactions:

- Decarboxylation of Orotidine 5'-monophosphate (OMP) : Catalyzed by orotidylate decarboxylase.

- Phosphorylation : dUMP can be phosphorylated to form deoxyuridine diphosphate (dUDP) and further to deoxyuridine triphosphate (dUTP) .

Enzymatic Functions

dUMP serves as a substrate for several critical enzymes involved in nucleotide metabolism:

- Thymidylate Synthase : Converts dUMP to deoxythymidine monophosphate (dTMP) using 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is essential for DNA synthesis as dTMP is a precursor for thymidine triphosphate (dTTP), required for DNA replication .

| Enzyme | Function | Organism |

|---|---|---|

| Thymidylate Synthase | Converts dUMP to dTMP | Lactobacillus casei |

| Uridine-Cytidine Kinase | Phosphorylates UMP to UDP | Humans |

| Orotidylate Decarboxylase | Converts OMP to UMP | Escherichia coli |

Antitumor Activity

Research indicates that dUMP plays a significant role in cancer treatment, particularly in combination therapies with antifolate drugs. The inhibition of thymidylate synthase by drugs like fluorouracil (5-FU) leads to depletion of dTMP and subsequently affects DNA synthesis in rapidly dividing cancer cells .

Neuroprotective Effects

Studies have shown that supplementation with uridine (the nucleoside associated with dUMP) can enhance cognitive function and neuroprotection. In animal models, combinations of uridine, choline, and docosahexaenoic acid (DHA) improved maze-running performance, suggesting cognitive enhancement .

Immune Modulation

Polynucleotides like dUMP exhibit immunomodulatory properties. They can influence the immune response by modulating complement activity, which is crucial for the body’s defense against pathogens .

Case Studies and Research Findings

- Antitumor Efficacy : A clinical study demonstrated that patients receiving fluorouracil showed significant tumor regression due to decreased levels of dTMP, leading to impaired DNA synthesis in tumor cells .

- Cognitive Enhancement : In gerbil studies, those supplemented with uridine showed improved cognitive performance compared to controls. This suggests that uridine's role in enhancing dUMP levels may contribute to neurogenesis and cognitive function .

- Complement Activity Modulation : Research has indicated that synthetic polynucleotides can inhibit complement activation, providing insights into their potential use in treating autoimmune diseases .

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O8P/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRLJPSBLDHEIO-SHYZEUOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35297-30-4, 42155-08-8 (di-hydrochloride salt) | |

| Details | Compound: 5′-Uridylic acid, 2′-deoxy-, homopolymer | |

| Record name | 5′-Uridylic acid, 2′-deoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35297-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: 5′-Uridylic acid, 2′-deoxy-, homopolymer | |

| Record name | 2'-Deoxyuridylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000964261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20242223 | |

| Record name | 2'-Deoxyuridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dUMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

964-26-1 | |

| Record name | dUMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=964-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyuridylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000964261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyuridine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Deoxyuridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyuridine 5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYURIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9J10KFG94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dUMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.